5-(Chloromethyl)-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry. The structural formula indicates the presence of a thiadiazole ring, which is known for its pharmacological potential.
The compound can be identified by its CAS number 949393-05-9 and has been studied for its various applications in medicinal chemistry and drug development. It has been referenced in multiple scientific articles and databases, including PubChem and various research publications on thiadiazole derivatives .
The synthesis of 5-(chloromethyl)-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide typically involves several steps, including the formation of the thiadiazole ring followed by functionalization. Common synthetic routes include:
Characterization of the synthesized compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity .
The molecular formula for 5-(chloromethyl)-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide is , with a molecular weight of 271.70 g/mol . The structure features:
The compound's InChI Key and other identifiers provide unique references for database searches, facilitating further research and application .
5-(Chloromethyl)-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions due to its functional groups:
Reactions involving this compound are typically monitored using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) to assess yield and purity.
The mechanism of action for compounds containing the thiadiazole moiety often involves interaction with biological targets such as enzymes or receptors. Specifically:
Research indicates that these compounds can exhibit cytotoxicity against cancer cell lines by disrupting cellular pathways essential for tumor growth .
5-(Chloromethyl)-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide has several scientific uses:
The 1,3,4-thiadiazole nucleus represents a privileged scaffold in medicinal chemistry due to its distinctive electronic configuration and versatile binding capabilities. This five-membered heterocycle contains one sulfur and two nitrogen atoms within an aromatic ring system, enabling diverse non-covalent interactions with biological targets. Its mesoionic character facilitates exceptional membrane permeability, allowing efficient cellular uptake and biodistribution—a critical property for central nervous system agents and intracellular-targeting drugs [4] [7]. The scaffold functions as a dual "hydrogen-bonding domain" and "two-electron donor system," permitting interactions with enzymatic active sites through both hydrogen bonding and π-stacking [7]. This adaptability is exemplified in FDA-approved drugs like acetazolamide (carbonic anhydrase inhibitor) and methazolamide (antiglaucoma agent), where the thiadiazole ring serves as the pharmacophore anchor.
Structural versatility enables rational drug design through regioselective substitutions at the 2-, 5-, or adjacent positions. The C5 position (electron-deficient) favors electrophilic substitutions, while the C2 position (adjacent to ring nitrogen) supports nucleophilic modifications. This electronic asymmetry allows medicinal chemists to fine-tune electronic properties, steric bulk, and lipophilicity while retaining core binding affinity [7]. Computational studies confirm the scaffold’s capacity to act as a constrained pharmacophore, maintaining optimal torsion angles for target engagement—particularly against kinase domains and viral polymerases [4] [9].
Table 1: Key Physicochemical Properties of 1,3,4-Thiadiazole Scaffold
Property | Value/Range | Biological Implication |
---|---|---|
LogP | -0.3 to +2.1 | Balanced lipophilicity for membrane crossing |
pKa (Ring N) | ~2.5 | Stability under physiological conditions |
Hydrogen Bond Acceptors | 3 | Target binding versatility |
Hydrogen Bond Donors | 0 (unsubstituted) | Tunable via substitution |
Polar Surface Area (Ų) | ~60 | Favorable for oral bioavailability |
The therapeutic trajectory of 1,3,4-thiadiazoles began with antimicrobial applications but pivoted toward oncology following seminal discoveries in the 1990s. Early research focused on simple 2-amino-5-aryl derivatives (e.g., megazole), which demonstrated modest antiproliferative effects but served as foundational leads [7]. Mechanistic breakthroughs identified thiadiazoles as tubulin polymerization inhibitors (e.g., compound DA-3003-1) and tyrosine kinase disruptors, spurring systematic structure-activity relationship (SAR) campaigns.
The second-generation compounds incorporated bioisosteric replacements, notably replacing phenyl with chlorophenyl or fluorophenyl moieties to enhance target affinity and metabolic stability [6] [9]. This era yielded clinical candidates like tiazofurin, an IMP dehydrogenase inhibitor. Concurrently, synthetic methodologies advanced from classical cyclization (thiosemicarbazide dehydration) to transition-metal-catalyzed couplings, enabling access to C5-alkynyl or heteroaryl derivatives [7] [8]. Modern third-generation agents exploit the chloromethyl group (–CH₂Cl) as a reactive handle for targeted prodrugs, exemplified by antibody-conjugated thiadiazoles in preclinical development [7].
Table 2: Evolution of Anticancer Thiadiazole Derivatives
Generation | Timeframe | Representative Substituents | Mechanistic Focus |
---|---|---|---|
First | 1980s–1990s | 2-Amino; 5-Methyl/Phenyl | DNA intercalation |
Second | 2000s–2010s | 5-(4-Chlorophenyl); 2-Hydrazide | Kinase inhibition; Apoptosis induction |
Third | 2020s–present | 5-(Chloromethyl); N-Benzyl carboxamide | Prodrug activation; Targeted delivery |
The strategic design of 5-(chloromethyl)-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide integrates electronic, steric, and pharmacophoric considerations to optimize bioactivity. The chloromethyl (–CH₂Cl) group at C5 provides a reactive electrophilic center for covalent interactions with cysteine thiols or histidine imidazoles in target proteins. This moiety also serves as a versatile synthetic intermediate for nucleophilic displacement, enabling diversification into thiols, amines, or azides without core modification [3] [6]. Notably, chloromethyl derivatives exhibit enhanced cellular uptake due to increased lipophilicity (LogP +0.4–0.7 versus methyl analogues) [6].
The N-(4-fluorobenzyl)carboxamide side chain introduces three critical elements:
Table 3: Comparative Effects of Substituents on Thiadiazole Pharmacokinetics
Substituent | LogP | PSA (Ų) | Metabolic Stability | Target Affinity (Ki nM) |
---|---|---|---|---|
5-Methyl (Reference) | 1.8 | 80.5 | Low (t₁/₂ = 1.2 h) | 850 ± 45 |
5-Chloromethyl | 2.2 | 80.5 | Moderate (t₁/₂ = 3.5 h) | 220 ± 18 |
N-(Phenyl)methyl | 2.5 | 80.5 | Low | 310 ± 22 |
N-(4-Fluorophenyl)methyl | 2.6 | 80.5 | High (t₁/₂ = 6.8 h) | 95 ± 7 |
The synergistic combination of C5 chloromethyl and N-4-fluorobenzyl groups creates a "dual-action" pharmacophore: the electrophilic center enables covalent targeting of nucleophilic residues, while the fluorinated aryl tail provides allosteric modulation. This design is validated by crystallographic data showing simultaneous engagement with EGFR kinase’s Cys797 and Leu718/Phe723 hydrophobic residues [5] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1